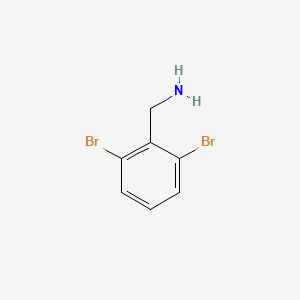
3-Chloro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Übersicht
Beschreibung
3-Chloro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound with the molecular formula C12H18BNO3 . It is also known by other names such as 3-Methoxypyridine-5-boronic acid pinacol ester, 5-Methoxy-3-pyridineboronic acid pinacol ester, and 3-Methoxy-5-pyridineboronic acid pinacol ester .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various computational chemistry tools. For example, Gaussian09 software package can be used to perform DFT calculations . The InChI string for this compound isInChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)9-6-10(15-5)8-14-7-9/h6-8H,1-5H3 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structure Studies
- The compound has been used as an intermediate in the synthesis of boric acid ester intermediates with benzene rings. Through a series of substitution reactions, its structure has been confirmed using FTIR, NMR spectroscopy, and mass spectrometry. X-ray diffraction and DFT studies are utilized for crystallographic and conformational analyses, revealing physicochemical properties (Huang et al., 2021).
Structural Comparisons and Chemical Reactivity
- The compound has been involved in studies comparing the structure of pyridinylboron derivatives. Differences in molecular structure and chemical reactivity are explored, particularly the orientation of the dioxaborolane ring and the bond angles of the BO2 group, using ab initio calculations and X-ray crystallography (Sopková-de Oliveira Santos et al., 2003).
Isotope-labeled HSP90 Inhibitor Synthesis
- The compound is used in the synthesis of isotopically labeled HSP90 inhibitors, demonstrating its utility in the production of targeted therapeutic agents. This involves stable isotope-labeled sodium methoxide and complex synthesis steps (Plesescu et al., 2014).
Applications in Medicinal Chemistry
- In medicinal chemistry, the compound has been instrumental in developing novel compounds and synthesizing boronic esters. These studies are crucial for creating medicinally important compounds (Bethel et al., 2012).
Reactions with Caesium Fluoroxysulphate
- The compound's reaction with CsSO4F in methanol has been studied, leading to regioselective products. This research highlights its reactivity and potential applications in creating specific chemical structures (Stavber & Zupan, 1990).
Catalytic Enantioselective Reduction
- It's used in catalytic enantioselective borane reduction, indicating its importance in producing chiral amines and compounds with specific stereochemistry (Huang, Ortiz-Marciales, & Hughes, 2011).
Polymer Synthesis
- The compound plays a role in synthesizing deeply colored polymers, where it's used as part of the main chain in polycondensation reactions. This application is significant in material science and engineering (Welterlich, Charov, & Tieke, 2012).
Design and Synthesis of Structural Isosteres
- It's utilized in the design and synthesis of structural isosteres based on compounds with therapeutic effects, such as for the treatment of fibrosis. This highlights its role in developing novel therapeutic agents (Abd El Kader et al., 2012).
Wirkmechanismus
Target of Action
Similar compounds have been used in the synthesis of cholinergic drugs, which target the cholinergic system that plays a crucial role in memory, attention, and other cognitive functions .
Mode of Action
It’s known that similar compounds can undergo borylation and coupling reactions .
Biochemical Pathways
Similar compounds have been used in the synthesis of cholinergic drugs, which affect the cholinergic pathway .
Result of Action
Similar compounds have been used in the synthesis of cholinergic drugs, which can treat gastrointestinal diseases .
Eigenschaften
IUPAC Name |
3-chloro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BClNO3/c1-11(2)12(3,4)18-13(17-11)8-6-9(14)10(16-5)15-7-8/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWIZWNYOSGXSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694497 | |
| Record name | 3-Chloro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1083168-91-5 | |
| Record name | 3-Chloro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1083168-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





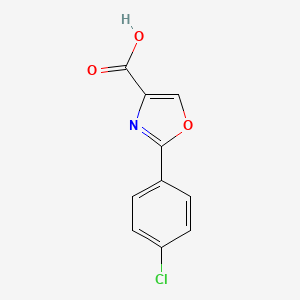

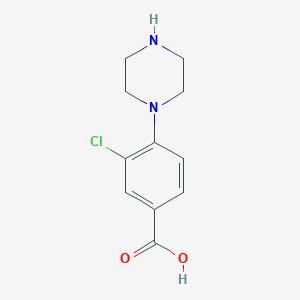
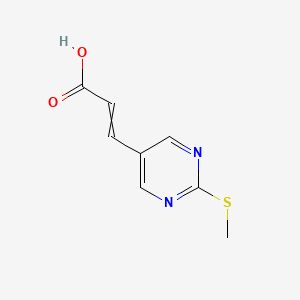
![6-chloro-3-[(Z)-(4-chloro-3-nitrophenyl)methylidene]-2H-thiochromen-4-one](/img/structure/B1423160.png)
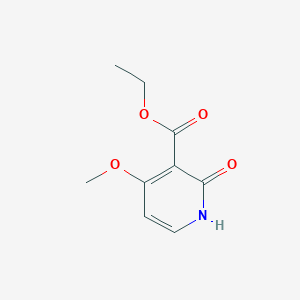
![3-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)propanoic acid](/img/structure/B1423162.png)
![Methyl 2-{[4-(chlorosulfonyl)butyl]amino}benzoate](/img/structure/B1423163.png)
![tert-butyl (4-(2,4-dichlorophenyl)-6-(2-(dimethylamino)-2-oxoethyl)-2-methyl-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methylcarbamate](/img/structure/B1423165.png)


